molecular formula C9H9F3O3 B1356665 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol CAS No. 886502-52-9

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1356665
CAS No.: 886502-52-9
M. Wt: 222.16 g/mol
InChI Key: KWHDKYNYQDSSHZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol (CAS: 886502-52-9) is a benzyl alcohol derivative with a methoxy (-OCH₃) group at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the aromatic ring. Its molecular formula is C₉H₉F₃O₃, with a molecular weight of 222.16 g/mol .

Properties

IUPAC Name

[4-methoxy-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHDKYNYQDSSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590662
Record name [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886502-52-9
Record name [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation using 4-(trifluoromethoxy)benzyl bromide as a starting material . The reaction is catalyzed by aluminum chloride and proceeds under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign reagents and solvents is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuroprotective Effects :
    • Research indicates that 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol exhibits protective properties on the blood-brain barrier during cerebral ischemia. In a study involving rats, the compound significantly reduced the infarct rate and improved neurologic scores after ischemic injury by modulating nitric oxide synthase pathways and enhancing tight junction protein expression (claudin-5 and occludin) .
  • Antimicrobial Activity :
    • The trifluoromethoxy group in the compound enhances its bioactivity, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against various bacterial strains, potentially leading to novel treatments for infections resistant to conventional antibiotics.
  • Pharmacological Research :
    • The compound has been explored as a scaffold for synthesizing drugs targeting specific pathways in diseases such as tuberculosis. Its structural modifications can lead to derivatives with improved efficacy against multidrug-resistant strains .

Material Science Applications

  • Synthesis of Functional Materials :
    • The compound serves as a precursor in synthesizing advanced materials, including polymers and coatings that require specific chemical functionalities. Its trifluoromethoxy group imparts unique properties such as increased hydrophobicity and thermal stability.
  • Fluorinated Compounds Development :
    • The incorporation of trifluoromethyl groups into organic molecules is known to enhance their chemical stability and bioavailability. This property is harnessed in the development of agrochemicals and pharmaceuticals, where stability under various conditions is crucial.

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryNeuroprotection in ischemic injuryReduced infarct size; modulation of nitric oxide pathways
Antimicrobial ActivityPotential new antibiotic developmentEffective against resistant bacterial strains
Material SciencePrecursor for functional materialsEnhances hydrophobicity and thermal stability
Synthesis of Fluorinated CompoundsDrug development for tuberculosisImproved efficacy against multidrug-resistant strains

Case Studies

  • Neuroprotection Study :
    • A detailed investigation into the protective effects of this compound on the blood-brain barrier involved a rat model subjected to middle cerebral artery occlusion (MCAO). The results highlighted significant decreases in brain infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent in stroke management .
  • Antimicrobial Efficacy :
    • In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against Staphylococcus aureus and Escherichia coli, indicating its viability as a lead compound in antibiotic development.
  • Material Development Research :
    • Recent research focused on synthesizing fluorinated polymers using this compound as a building block, showcasing its utility in creating materials with enhanced barrier properties and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, leading to improved bioavailability. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Electron Effects: The methoxy group (-OCH₃) is electron-donating via resonance, activating the aromatic ring for electrophilic substitution. The trifluoromethoxy group (-OCF₃) is electron-withdrawing due to the electronegativity of fluorine, deactivating the ring .
  • Halogen vs. Chlorine’s larger size may enhance steric hindrance in reactions . 4-(Trifluoromethoxy)benzyl alcohol () lacks the methoxy group, resulting in a stronger electron-withdrawing profile overall .

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight (222.16 g/mol ) is intermediate between fluoro (210.13 g/mol ) and chloro (226.58 g/mol ) analogs, reflecting the trade-off between substituent atomic masses.
  • Compared to 4-(trifluoromethoxy)benzyl alcohol (192.14 g/mol), the addition of a methoxy group increases molecular weight by ~15%, which could influence solubility and crystallization behavior .

Biological Activity

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol, with the chemical formula C10H10F3O3 and CAS number 886502-52-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, synthesis, and applications based on current research findings.

PropertyValue
Molecular Formula C10H10F3O3
Molecular Weight 232.18 g/mol
IUPAC Name This compound
CAS Number 886502-52-9

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. One common approach includes:

  • Starting Materials :
    • 4-Methoxybenzaldehyde
    • Trifluoromethylating agents (e.g., trifluoromethyl iodide)
  • Reagents and Conditions :
    • Reactions are often performed in polar solvents at elevated temperatures to facilitate the trifluoromethylation process.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's ability to interact with microbial cell membranes.

Anti-inflammatory Effects

In vitro studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary research has explored the anticancer potential of this compound. In cell line studies, it has been reported to induce apoptosis in cancer cells, possibly through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study investigated the efficacy of this compound against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation
    • In a controlled experiment, human macrophage cell lines were treated with varying concentrations of the compound.
    • A dose-dependent reduction in TNF-alpha levels was observed, supporting its role in modulating inflammatory responses.
  • Anticancer Activity Assessment
    • The compound was tested on breast cancer cell lines (MCF-7).
    • The results showed a significant decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.

Q & A

Q. What are the most efficient synthetic routes for preparing 4-methoxy-2-(trifluoromethoxy)benzyl alcohol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

  • Friedel-Crafts alkylation or methoxylation of a benzyl alcohol precursor, followed by trifluoromethoxy group introduction via nucleophilic substitution or coupling reactions .
  • Protection/deprotection strategies for hydroxyl groups to avoid side reactions during trifluoromethoxy functionalization. For example, using tert-butyldimethylsilyl (TBS) protection before introducing the trifluoromethoxy group .
  • Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via thin-layer chromatography (TLC) or HPLC to maximize yield and purity.

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. The trifluoromethoxy group splits aromatic proton signals due to electron-withdrawing effects .
    • ¹⁹F NMR confirms the presence of the trifluoromethoxy group (δ ~55–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 236.065 for C₉H₁₀F₃O₃⁺) .
  • FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretch) and ~1250 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethoxy and methoxy groups influence reactivity in substitution or coupling reactions?

  • The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, directing electrophilic attacks to the meta position. In contrast, the methoxy group (-OCH₃) is electron-donating, favoring para/ortho substitution .
  • Steric hindrance from the trifluoromethoxy group can slow reaction kinetics in nucleophilic aromatic substitution. Computational studies (e.g., DFT calculations ) predict activation energies and transition states for mechanistic insights .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, boiling points) of this compound?

  • Discrepancies in solubility (e.g., water vs. organic solvents) may arise from impurities or polymorphic forms. Validate via:
    • Differential Scanning Calorimetry (DSC) to identify polymorphs.
    • Karl Fischer titration to quantify water content in hygroscopic samples .
  • Cross-reference purity assessments using GC-MS or elemental analysis (%C, %H, %F) .

Q. How is this compound utilized in materials science, such as porous liquid synthesis?

  • It serves as a functionalized building block in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs). For example:
    • React with 1,3,5-triformylbenzene and diamines to form imine-linked COFs.
    • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures structural integrity .
  • 129Xe NMR monitors gas uptake in porous liquids, with chemical shifts reflecting pore size and host-guest interactions .

Q. What computational methods are employed to predict the compound’s behavior in catalytic systems or solvent interactions?

  • Molecular Dynamics (MD) Simulations : Model solvation dynamics in polar aprotic solvents (e.g., DMSO) using force fields like OPLS-AA .
  • Docking Studies : Predict binding affinities in enzyme-active sites (e.g., cytochrome P450) for metabolic stability assessments.
  • Quantum Chemical Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in photochemical applications .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in kinetic data for reactions involving this compound?

  • Replicate experiments under inert atmospheres (e.g., argon) to exclude moisture/oxygen interference.
  • Use stopped-flow spectroscopy for real-time monitoring of fast reactions.
  • Compare results with control systems lacking the trifluoromethoxy group to isolate electronic effects .

Q. What are the best practices for scaling up synthesis while maintaining regioselectivity?

  • Employ flow chemistry to enhance heat/mass transfer and reduce side products.
  • Optimize catalyst systems (e.g., Pd/C for hydrogenation) using Design of Experiments (DoE) to identify critical parameters (pH, temperature) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.